molecular formula C7H10ClN3O B1281047 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol CAS No. 54121-11-8

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol

Cat. No. B1281047
CAS RN: 54121-11-8
M. Wt: 187.63 g/mol
InChI Key: AGFLCLGTMCOTFP-UHFFFAOYSA-N
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Description

The compound 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. For instance, the use of aqueous ethanol as a solvent and the application of catalyst-free synthesis are mentioned, which could be applicable to the synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol . Additionally, the protection of functional groups in related pyridine compounds and their subsequent deprotection is discussed, which might be relevant for the chemical reactions analysis of the target compound . Lastly, the chemoenzymatic synthesis of optically active pyridinyl ethanol derivatives is described, which could provide a potential route for the synthesis of enantiomerically pure forms of the compound .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions in an aqueous ethanol medium, which suggests that a similar approach might be employed for the synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol . The use of group-assisted purification (GAP) chemistry could also be beneficial in simplifying the purification process of the synthesized compound. Moreover, the chemoenzymatic approach described for the synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol indicates that enzymes such as Candida antarctica lipase could be used for the kinetic resolution of chiral intermediates, which might be a step in the synthesis of the target compound .

Molecular Structure Analysis

While the molecular structure of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is not directly analyzed in the papers, the structure-related discussions of pyridine derivatives could provide insights into the electronic and steric effects that influence the reactivity and stability of such compounds . The stability of the pyridine moiety under various conditions, as well as its ability to act as a protecting group, could be relevant when considering the stability and reactivity of the chloropyridazinyl group in the target compound .

Chemical Reactions Analysis

The papers discuss the chemical reactivity of pyridine derivatives, including the selective removal of protecting groups under alkaline conditions or thermal treatment . This information could be extrapolated to predict the reactivity of the 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol molecule under similar conditions. The compound's reactivity with other chemical agents and its potential to undergo further functionalization could also be inferred from the chemical behavior of structurally similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol, such as solubility, melting point, and boiling point, are not directly provided in the papers. However, the use of aqueous ethanol as a reaction medium suggests that the compound might be soluble in ethanol or ethanol-water mixtures . The antioxidant activity of related compounds also indicates the potential for the target compound to exhibit biological activity, which could be relevant for its physical and chemical property profile .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Acyclonucleosides : The compound has been used in the synthesis of acyclonucleosides, contributing to advancements in heterocyclic chemistry and potential pharmaceutical applications (Choi, Lee, & Yoon, 1991).
  • Heterocyclic Compound Synthesis : It serves as a precursor in the synthesis of various heterocyclic compounds, which are of significant pharmaceutical importance (Sallam et al., 2021).
  • Chemical Structure Studies : The compound is utilized in studying the chemical structures and reactions of aminopyridazinones, contributing to the understanding of heterocyclic imines and amines (Al-Azawe & Elvidge, 1974).

Material Science and Polymer Chemistry

  • Solubility Studies : Research has been conducted on the solubility of related compounds in various solvents, which is crucial for material science and pharmaceutical formulation (Cao et al., 2012).
  • Polymer Synthesis : It's used in the synthesis of novel polymers and conducting materials, highlighting its versatility in material science and engineering (Bakkali-Hassani et al., 2018).

Biochemical and Pharmaceutical Research

  • Enzyme Immobilization : The compound and its derivatives have been employed in biosensor development, particularly for enzyme immobilization in ethanol sensing applications (Kekec et al., 2014).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . The hazard statements include H302 - H317, and the precautionary statements include P280 - P301 + P312 + P330 - P302 + P352 .

properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-3-2-6(8)9-10-7/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFLCLGTMCOTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481816
Record name 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol

CAS RN

54121-11-8
Record name 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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